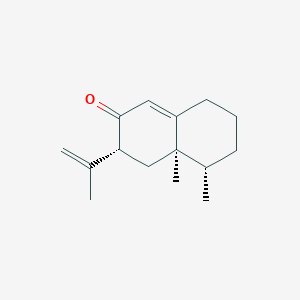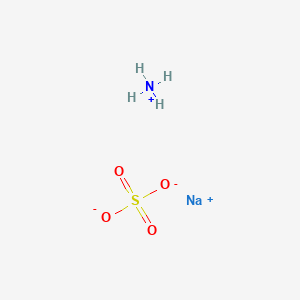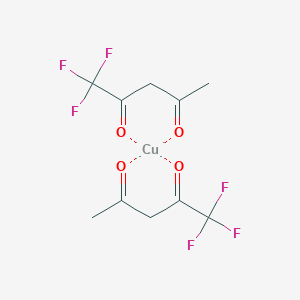
铜;1,1,1-三氟戊烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with other metal ions such as nickel(II), cobalt(II), and iron(III).
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve aqueous solutions at 25°C and 0.5 mol dm⁻³ ionic strength.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.
作用机制
The mechanism of action of Copper;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The compound reacts primarily with the enol tautomer of the β-diketone, while the keto-tautomer remains inert . This selective reactivity allows it to act as a chelating agent, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Acetylacetone (AA): Similar structure but lacks the trifluoromethyl group.
Hexafluoroacetylacetone (HFAA): Contains six fluorine atoms, making it more electron-withdrawing than Copper;1,1,1-trifluoropentane-2,4-dione.
Uniqueness
Copper;1,1,1-trifluoropentane-2,4-dione is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
属性
CAS 编号 |
14324-82-4 |
|---|---|
分子式 |
C10H10CuF6O4 |
分子量 |
371.72 g/mol |
IUPAC 名称 |
copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |
InChI 键 |
DAWRQFGRHOWZRV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
手性 SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |
规范 SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |
Key on ui other cas no. |
14324-82-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


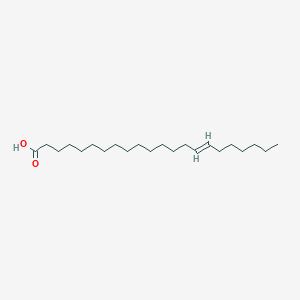
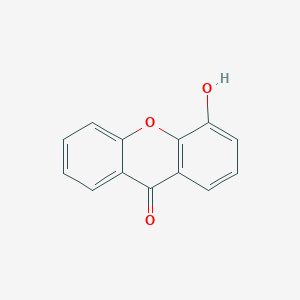
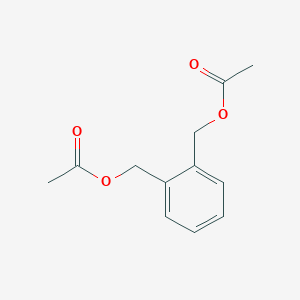
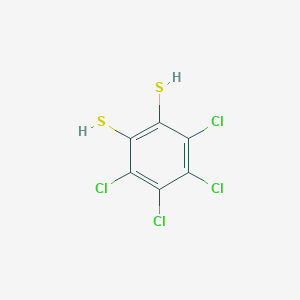
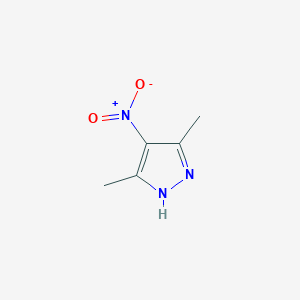
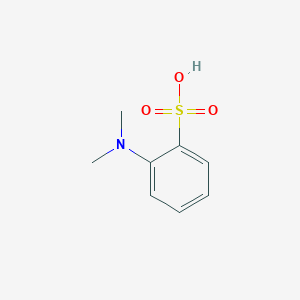
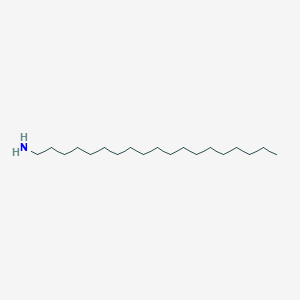
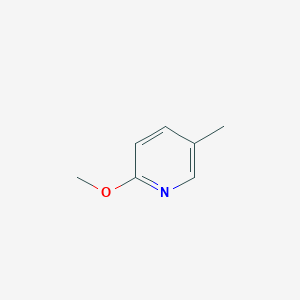
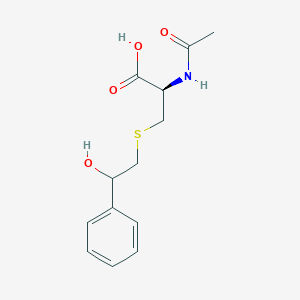
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)

